molecular formula C18H12BrClN2O3S B3708534 5-[[2-[(4-Bromophenyl)methoxy]-5-chlorophenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

5-[[2-[(4-Bromophenyl)methoxy]-5-chlorophenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B3708534
M. Wt: 451.7 g/mol
InChI Key: FZKRRNYSHSIAJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[[2-[(4-Bromophenyl)methoxy]-5-chlorophenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . This compound is characterized by the presence of a bromophenyl group, a chlorophenyl group, and a thiazole ring, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

The synthetic approach typically involves the use of electron-withdrawing substituents to stabilize the highest-occupied molecular orbital (HOMO) . Industrial production methods may involve large-scale reactions under controlled conditions to ensure the purity and yield of the final product.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

5-[[2-[(4-Bromophenyl)methoxy]-5-chlorophenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, thiazole derivatives are known to inhibit enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmission . The compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its activity and affecting neural function.

Comparison with Similar Compounds

Similar compounds to 5-[[2-[(4-Bromophenyl)methoxy]-5-chlorophenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione include other thiazole derivatives and pyrazole derivatives. These compounds share similar biological activities and chemical properties but differ in their specific structures and substituents . The unique combination of bromophenyl and chlorophenyl groups in this compound distinguishes it from other thiazole derivatives, potentially offering enhanced biological activity and specificity.

Properties

IUPAC Name

5-[[2-[(4-bromophenyl)methoxy]-5-chlorophenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrClN2O3S/c19-12-3-1-10(2-4-12)9-25-15-6-5-13(20)7-11(15)8-14-16(23)21-18(26)22-17(14)24/h1-8H,9H2,(H2,21,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKRRNYSHSIAJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C=C3C(=O)NC(=S)NC3=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[[2-[(4-Bromophenyl)methoxy]-5-chlorophenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 2
Reactant of Route 2
5-[[2-[(4-Bromophenyl)methoxy]-5-chlorophenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 3
Reactant of Route 3
5-[[2-[(4-Bromophenyl)methoxy]-5-chlorophenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 4
Reactant of Route 4
5-[[2-[(4-Bromophenyl)methoxy]-5-chlorophenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 5
Reactant of Route 5
5-[[2-[(4-Bromophenyl)methoxy]-5-chlorophenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 6
5-[[2-[(4-Bromophenyl)methoxy]-5-chlorophenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.